molecular formula C13H8O3S B3104785 1,4-Dihydroxy-9H-thioxanthen-9-one CAS No. 14992-80-4

1,4-Dihydroxy-9H-thioxanthen-9-one

Cat. No. B3104785
Key on ui cas rn: 14992-80-4
M. Wt: 244.27 g/mol
InChI Key: ROPLCNKLLVUPHM-UHFFFAOYSA-N
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Patent
US06767919B2

Procedure details

A suspension of thiosalicylic acid (5.0 g) and hydroquinone (5.0 g) in concentrated sulfuric acid (100 ml) is stirred at room temperature for 4 h. The red suspension is poured on ice and allowed to reach ambient temperature when it is then filtered. The solid obtained is treated with saturated sodium bicarbonate and the solution was carefully neutralized with 20% hydrochloric acid. The solid is filtered, dissolved in acetone and filtered again through a plug of silica gel. The solution is concentrated and the solid purified by column chromatography with silica gel using a mixture of hexanes: ethyl acetate (1:1) as the eluent. The fraction containing the product is concentrated under reduced pressure to provide the yellow title compound (2.36 g, 30%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
30%

Identifiers

REACTION_CXSMILES
[C:1](O)(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[SH:4].[C:11]1([CH:18]=[CH:17][C:15]([OH:16])=[CH:14][CH:13]=1)[OH:12].C(=O)(O)[O-].[Na+].Cl>S(=O)(=O)(O)O>[OH:12][C:11]1[C:18]2[C:1](=[O:9])[C:2]3[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=3)[S:4][C:17]=2[C:15]([OH:16])=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C=1C(S)=CC=CC1)(=O)O
Name
Quantity
5 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The red suspension is poured on ice
CUSTOM
Type
CUSTOM
Details
to reach ambient temperature
FILTRATION
Type
FILTRATION
Details
is then filtered
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
The solid is filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in acetone
FILTRATION
Type
FILTRATION
Details
filtered again through a plug of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated
CUSTOM
Type
CUSTOM
Details
the solid purified by column chromatography with silica gel using
ADDITION
Type
ADDITION
Details
a mixture of hexanes: ethyl acetate (1:1) as the eluent
ADDITION
Type
ADDITION
Details
The fraction containing the product
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=CC=C(C=2SC3=CC=CC=C3C(C12)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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